

commercial suppliers of high-purity 3-pentylaniline

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Compound of Interest

Compound Name: 3-Pentylaniline

Cat. No.: B3145403

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An In-Depth Technical Guide to High-Purity **3-Pentylaniline** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity **3-pentylaniline**, including its commercial availability, physicochemical properties, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Commercial Availability and Specifications

High-purity **3-pentylaniline** (CAS No. 57335-98-5) is available from a select number of specialized chemical suppliers. The typical purity levels and product specifications offered by commercial vendors are summarized below. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Table 1: Commercial Supplier Specifications for **3-Pentylaniline**

Supplier	Product Number	Purity Specification	CAS Number	Molecular Formula	Molecular Weight (g/mol)
BLD Pharm	BD140596	Not specified on website; CoA available upon request[1]	57335-98-5	C ₁₁ H ₁₇ N	163.26
Aobchem	657482	≥95%[2]	57335-98-5	C ₁₁ H ₁₇ N	163.26

Note: The information provided is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most current product information and to request a Certificate of Analysis for specific batches.

Physicochemical Properties

Understanding the physicochemical properties of **3-pentylaniline** is crucial for its application in experimental settings.

Table 2: Physicochemical Properties of **3-Pentylaniline**

Property	Value
CAS Number	57335-98-5
Molecular Formula	C ₁₁ H ₁₇ N
Molecular Weight	163.26 g/mol
Appearance	Likely a liquid (based on similar aniline derivatives)
Boiling Point	Not available
Melting Point	Not available
Density	Not available
Solubility	Expected to be soluble in organic solvents

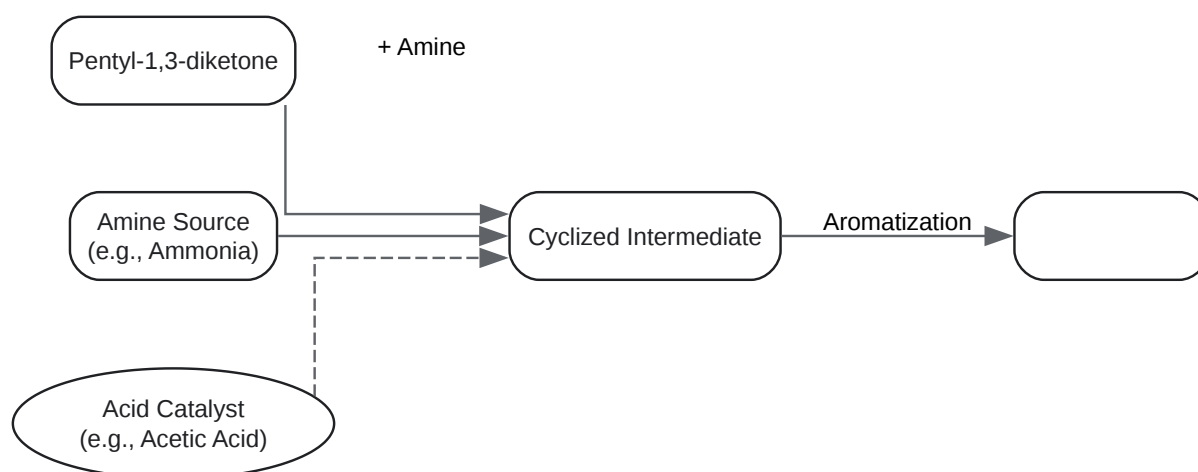
Experimental Protocols

While a specific, detailed synthesis protocol for **3-pentylaniline** is not readily available in published literature, a general methodology for the synthesis of meta-substituted anilines can be adapted. One common approach involves a three-component benzannulation reaction.

Generalized Synthesis of meta-Alkylanilines

A plausible synthetic route to **3-pentylaniline** could involve the reaction of a suitable 1,3-diketone with an amine in the presence of an acid catalyst, followed by aromatization. This method offers a versatile approach to constructing the substituted aniline ring system.[3][4]

Reaction Scheme:



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Figure 1: Generalized synthetic pathway for **3-pentylaniline**.

Experimental Procedure (Hypothetical):

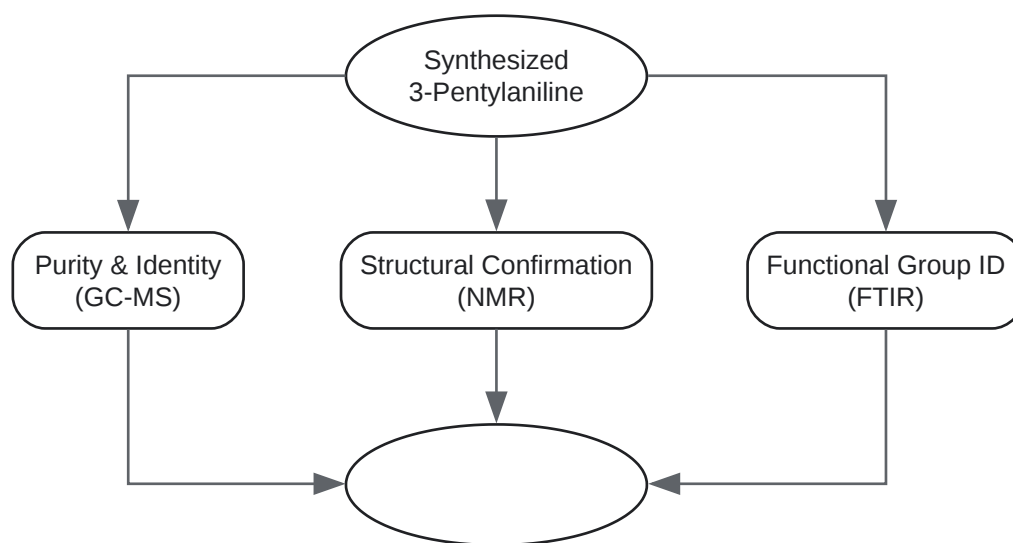
- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pentyl-substituted 1,3-diketone (1 equivalent) and a suitable solvent (e.g., ethanol).
- **Reagent Addition:** Add the amine source (e.g., ammonium acetate, 1.5 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid, 0.3 equivalents).

- Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the high-purity **3-pentylaniline**.

Analytical Methods

The purity and identity of **3-pentylaniline** can be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile compounds like anilines. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide fragmentation patterns that can confirm the molecular structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to elucidate the chemical structure of the final product and confirm the position of the pentyl group on the aniline ring.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-H stretches of the alkyl chain and aromatic ring.



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Figure 2: Analytical workflow for **3-pentylaniline** characterization.

Applications in Drug Discovery and Medicinal Chemistry

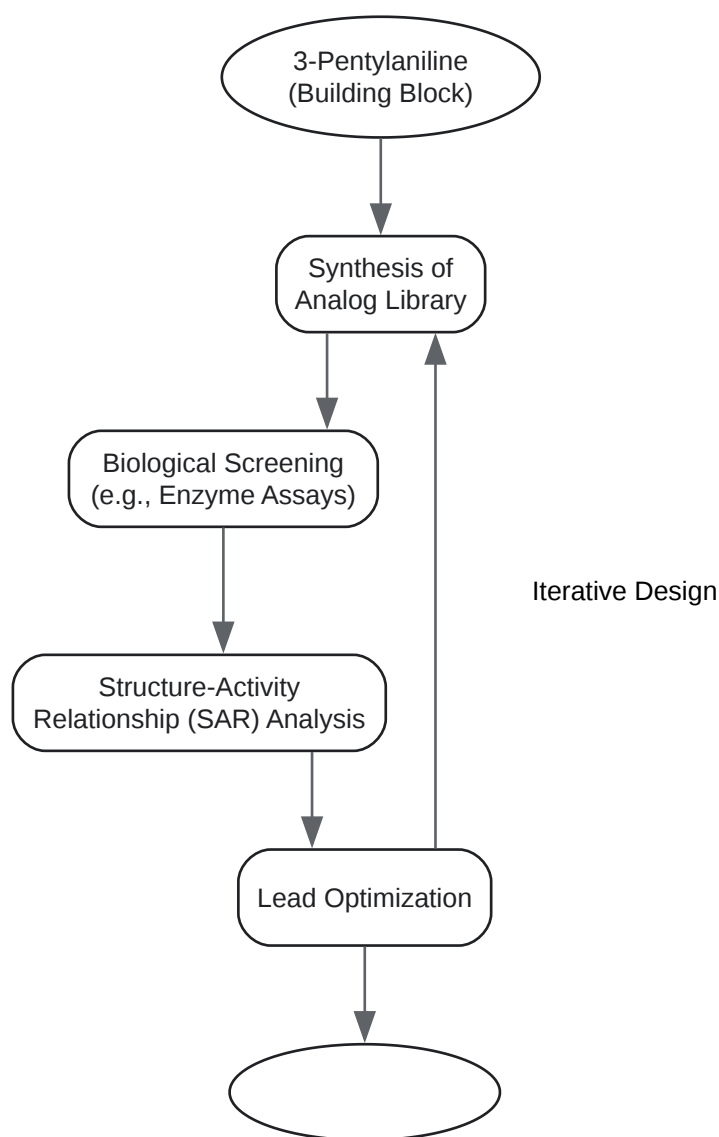
While specific biological activities for **3-pentylaniline** are not extensively documented, the aniline scaffold is a common motif in many bioactive molecules. The structure-activity relationship (SAR) of aniline derivatives is a key area of investigation in drug design.

The introduction of an alkyl group, such as a pentyl chain, at the meta-position of the aniline ring can significantly influence the molecule's lipophilicity, steric profile, and metabolic stability. These modifications can, in turn, affect the compound's binding affinity to biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy.

Potential Areas of Investigation:

- **Lead Optimization:** **3-Pentylaniline** can serve as a building block or a starting point for the synthesis of more complex molecules in lead optimization campaigns. By modifying the aniline core, medicinal chemists can explore the SAR of a compound series to enhance its desired biological activity.

- **Fragment-Based Drug Discovery:** The **3-pentylaniline** moiety could be identified as a fragment that binds to a specific biological target. Further elaboration of this fragment could lead to the development of potent and selective inhibitors.
- **Probing Target Binding Pockets:** The pentyl group can be utilized to explore hydrophobic pockets within a protein's active site. The length and branching of the alkyl chain can be systematically varied to optimize interactions and improve binding affinity.



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Figure 3: Role of **3-pentylaniline** in a drug discovery workflow.

Conclusion

High-purity **3-pentylaniline** is a commercially available chemical intermediate with potential applications in synthetic chemistry and drug discovery. While specific data on its synthesis and biological activity are limited in the public domain, its structural features make it an interesting building block for the exploration of structure-activity relationships in medicinal chemistry. Researchers interested in utilizing this compound are encouraged to contact commercial suppliers for detailed specifications and to employ standard analytical techniques for its characterization.

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References

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